Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
Description
Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a synthetic piperazine derivative featuring a carbamothioyl group, a 4-chlorophenylacetyl moiety, and a 3-oxopiperazine core esterified with isopropanol.
Properties
IUPAC Name |
propan-2-yl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-11(2)26-16(24)10-14-17(25)20-7-8-22(14)18(27)21-15(23)9-12-3-5-13(19)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,20,25)(H,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKLMKSBTLEEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate, a compound featuring a piperazine core with various functional groups, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.8 g/mol. The IUPAC name is 3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4-methoxybenzoic acid. Its structure includes a piperazine ring, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenyl Acetamide : Reaction of 4-chlorophenylacetic acid with an appropriate amine.
- Thioylation : Introduction of the thioyl group using thionyl chloride.
- Coupling : The thioylated acetamide is coupled with methoxybenzoic acid to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. Results showed that certain derivatives displayed comparable activity to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
In vitro studies have assessed the anticancer potential of similar compounds through MTT assays. One study revealed that some derivatives exhibited promising anticancer activity, although they were less potent than established chemotherapeutics such as 5-fluorouracil . Molecular docking studies further supported these findings by demonstrating favorable interactions with cancer-related targets.
Enzyme Inhibition
The compound's derivatives have also been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. One study reported strong inhibitory activity against urease, with certain compounds achieving IC50 values significantly lower than the reference standard . This suggests potential applications in treating conditions related to these enzymes.
Case Study 1: Antimicrobial Evaluation
In a study published in MDPI, researchers synthesized a series of piperazine derivatives, including those related to this compound. The antimicrobial activity was tested against various bacterial strains, revealing moderate to strong effectiveness against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of piperazine-based compounds. The study utilized molecular docking alongside MTT assays to assess cytotoxicity against cancer cell lines. Results indicated that specific derivatives had significant cytotoxic effects, suggesting their potential as anticancer agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be described by its chemical structure, which includes a piperazine core substituted with a chlorophenyl acetyl group and a carbamothioyl moiety. The synthesis typically involves multi-step organic reactions, including acylation and thiourea formation.
Synthesis Overview:
- Starting Materials : 4-chlorophenylacetate, piperazine derivatives.
- Reagents : Thionyl chloride, ammonium thiocyanate.
- Reaction Conditions : Conducted under controlled temperatures with appropriate solvents.
The detailed synthesis pathway is crucial for optimizing yield and purity, which are fundamental for subsequent biological testing.
Anticancer Potential
Research has indicated that derivatives of propanamide compounds exhibit significant anticancer activity. The compound under discussion has been evaluated against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated several synthesized propanamide derivatives for their cytotoxic effects on cancer cells. The results showed that certain derivatives had low IC50 values, indicating strong anticancer properties compared to established drugs like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 10.84 ± 4.2 | |
| Compound B | MCF-7 (Breast) | 20.12 ± 6.20 | |
| Doxorubicin | HCT-116 | 0.92 ± 0.1 |
Antimicrobial Properties
Beyond its anticancer potential, compounds similar to propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate have been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria.
Herbicidal Activity
Some studies have also investigated the herbicidal properties of related compounds, suggesting potential applications in agricultural chemistry . The selective inhibition of plant growth pathways may provide a basis for developing new herbicides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Computational Properties of Selected Compounds
*Predicted using fragment-based methods due to lack of experimental data.
Key Observations:
Functional Group Impact: The carbamothioyl group in the target compound may enhance metal coordination or thiol-mediated binding compared to carbamoyl analogues . The 3-oxopiperazin core likely increases hydrogen-bonding capacity relative to non-oxidized piperazines (e.g., methylpiperazine in Compound 15a) .
Electronic and Steric Effects :
- The 4-chlorophenyl group introduces electron-withdrawing effects, polarizing adjacent bonds and influencing π-π stacking in target binding. This contrasts with the electron-donating methoxy group in Compound 15a, which may alter receptor selectivity .
- The chloroethyl chain in the amine analogue (C₈H₁₈ClN) lacks the aromatic and heterocyclic features of the target compound, resulting in lower LogP and reduced target specificity .
Computational and Experimental Insights
- Docking Studies : AutoDock4 simulations suggest the target compound’s carbamothioyl group forms stable interactions with cysteine-rich enzymatic pockets, a feature absent in carbamoyl-containing analogues .
- Synthetic Challenges: Unlike Compound 15a (synthesized via isopropanol-mediated coupling ), the target compound’s thiourea linkage may require controlled reaction conditions to avoid oxidation or hydrolysis.
Q & A
Q. What are the optimal synthetic routes for Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including piperazine ring functionalization, carbamothioylation, and esterification. Key steps include:
- Piperazine Core Modification : Use 3-oxopiperazine as a starting material. Activate the carbamothioyl group via thiourea formation with [(4-chlorophenyl)acetyl] isothiocyanate .
- Esterification : Employ propan-2-yl acetate under reflux conditions with a catalyst like DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .
- Yield Optimization : Utilize design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) improve carbamothioyl group reactivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H and C NMR confirm the piperazine ring substitution pattern and ester linkage. The carbamothioyl group’s thione (-C=S) resonance appears at ~200-220 ppm in C NMR .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHClNOS at m/z 396.12) .
- FT-IR : The carbonyl stretch (~1700 cm) and thiourea N-H bend (~1550 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of the carbamothioyl group in this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311G++(d,p)) model the carbamothioyl group’s electronic environment:
- Electrophilicity : Compute Fukui indices to identify nucleophilic attack sites. The sulfur atom in -C=S shows high electrophilicity, making it reactive toward alkylation .
- Reaction Pathways : Simulate intermediates during thiourea formation. Studies on analogous compounds suggest that steric hindrance from the 4-chlorophenyl group slows dimerization .
- Validation : Cross-reference computed IR spectra with experimental data to confirm accuracy .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent expression of target receptors (e.g., HEK293 for GPCR studies). Compare IC values under identical pH and temperature conditions .
- Structure-Activity Relationship (SAR) Analysis : Test structural analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions. For example, chlorophenyl enhances lipophilicity, improving membrane permeability .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .
Q. How can molecular docking simulations elucidate the interaction of this compound with enzymatic targets like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Protein Preparation : Retrieve COX-2’s crystal structure (PDB: 3LN1). Remove water molecules and add polar hydrogens using AutoDock Tools.
- Ligand Docking : Perform flexible docking (Lamarckian GA) to account for thiourea group conformational changes. The carbamothioyl group forms hydrogen bonds with Arg120 and Tyr355 residues, critical for inhibition .
- Validation : Compare docking scores (binding energy ≤ -8.5 kcal/mol) with known COX-2 inhibitors (e.g., Celecoxib: -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
